molecular formula C11H11N3 B11771331 2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 408498-43-1

2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B11771331
CAS No.: 408498-43-1
M. Wt: 185.22 g/mol
InChI Key: BASXAKGFCMKLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is recognized for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The imidazopyridine scaffold is known for its biological activity and has been extensively studied for its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazopyridine core . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole stands out due to its unique structural features that allow for diverse chemical modifications and its broad spectrum of biological activities. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

408498-43-1

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C11H11N3/c1-3-9(7-12-5-1)10-8-14-6-2-4-11(14)13-10/h1,3,5,7-8H,2,4,6H2

InChI Key

BASXAKGFCMKLMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.